2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a benzoic acid derivative in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various imidazole derivatives, while substitution reactions can introduce different functional groups onto the benzoic acid ring.
Scientific Research Applications
2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzoic Acid: Lacks the imidazole ring but shares the benzoic acid moiety.
Histidine: An amino acid that contains an imidazole ring and is involved in many biological processes.
Uniqueness: 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is unique due to the combination of the imidazole ring and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
92449-03-1 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(5-oxo-1,4-dihydroimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O3/c13-8-5-11-9(12-8)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
InChI Key |
JEJSJLOEKTZZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.